molecular formula C15H15ClN2O2S B1359285 2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline CAS No. 847171-29-3

2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline

Cat. No.: B1359285
CAS No.: 847171-29-3
M. Wt: 322.8 g/mol
InChI Key: PHNKUDLPEQAOMW-UHFFFAOYSA-N
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Description

2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline is a substituted aniline derivative featuring a chlorine atom at the 2-position and a 3,4-dihydroisoquinoline sulfonyl group at the 5-position of the aromatic ring. The sulfonyl group bridges the aniline and the partially saturated isoquinoline moiety, conferring unique electronic and steric properties. This structural motif is significant in medicinal chemistry, as sulfonamide-linked heterocycles often exhibit bioactivity, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c16-14-6-5-13(9-15(14)17)21(19,20)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNKUDLPEQAOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline typically involves multiple steps, starting with the preparation of the isoquinoline derivative. One common method involves the sulfonylation of 3,4-dihydroisoquinoline using sulfonyl chlorides under basic conditions. The resulting sulfonylated isoquinoline is then subjected to a nucleophilic substitution reaction with 2-chloro-5-nitroaniline, followed by reduction of the nitro group to yield the desired aniline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can yield thiols or sulfides.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the chloro and aniline moieties can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several derivatives with variations in substituents or core heterocycles. Below is a comparative analysis based on structural, synthetic, and functional attributes:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocycle Type
2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline (Target Compound) C₁₅H₁₄ClN₃O₂S 335.81* Cl, sulfonyl-linked dihydroisoquinoline 3,4-dihydroisoquinoline
5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline C₁₆H₁₈N₂O₂S 302.39 CH₃SO₂, sulfonyl-linked dihydroisoquinoline 3,4-dihydroisoquinoline
2-Chloro-5-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)carbonyl]aniline C₁₇H₁₇ClN₂O 300.78 Cl, carbonyl-linked tetrahydroquinoline 1,2,3,4-tetrahydroquinoline

*Calculated based on formula C₁₅H₁₄ClN₃O₂S.

Key Comparisons

In contrast, the methylsulfonyl group in the analog from increases polarity and hydrogen-bonding capacity, which may improve solubility .

Heterocycle Differences: The 3,4-dihydroisoquinoline in the target compound is a bicyclic system with partial saturation, offering rigidity and planar geometry. The 1,2,3,4-tetrahydroquinoline in ’s analog is fully saturated, providing greater flexibility and distinct spatial interactions .

For example:

  • Ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) have been used to catalyze sulfonylation in dihydropyrimidinone syntheses .
  • Reusable catalysts like Mg(ClO₄)₂ and sulfamic acid () could theoretically be adapted for sulfonyl-group introduction in similar frameworks .

Potential Biological Implications: The sulfonyl group in the target compound may mimic transition states in enzyme-active sites, a common strategy in protease inhibitor design. The chlorine atom could enhance membrane permeability compared to bulkier substituents like methylsulfonyl, as seen in .

Research Findings and Implications

  • Structural Optimization : The target compound’s chloro and sulfonyl groups balance electronic effects and steric demands, making it a candidate for further structure-activity relationship (SAR) studies.
  • Synthetic Challenges : Efficient synthesis requires precise control over sulfonylation and heterocycle formation. Catalytic methods from –4 (e.g., ionic liquids, Mg(ClO₄)₂) may offer scalable pathways .
  • Diverse Applications: Analogs like those in –7 highlight the versatility of sulfonamide-linked heterocycles in drug discovery, particularly for central nervous system (CNS) targets due to the dihydroisoquinoline scaffold’s similarity to bioactive alkaloids .

Biological Activity

2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline is a complex organic compound notable for its unique structural features, including a chloro-substituted aniline moiety and a sulfonylated isoquinoline derivative. Its potential biological activities have garnered significant interest in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Basic Information

PropertyValue
IUPAC Name 2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)aniline
Molecular Formula C₁₅H₁₅ClN₂O₂S
Molecular Weight 322.81 g/mol
CAS Number 847171-29-3

The biological activity of 2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline is primarily attributed to its interaction with specific molecular targets. The sulfonyl group can form strong interactions with active sites on enzymes or receptors, while the chloro and aniline moieties enhance binding affinity and specificity. This interaction can modulate the activity of various biological pathways, leading to potential therapeutic effects.

Potential Targets

  • Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes.
  • Receptors : It may interact with various receptors implicated in pain and inflammation.

Anti-inflammatory Activity

Research indicates that compounds similar to 2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline exhibit significant anti-inflammatory properties. A study highlighted that certain derivatives demonstrated inhibition of the inducible isoform of cyclooxygenase (COX-2), correlating their anti-inflammatory activity with molecular structure through quantitative structure-activity relationship (QSAR) studies .

Anticancer Potential

Preliminary investigations suggest that this compound may also possess anticancer properties. The mechanism could involve apoptosis induction in cancer cells or inhibition of tumor growth through modulation of signaling pathways associated with cell proliferation and survival.

Study 1: Inhibition of COX Enzymes

A study focused on the anti-inflammatory effects of various pyrrole derivatives found that specific substitutions could enhance COX-2 inhibition while minimizing effects on COX-1. This strategy is crucial for developing safer nonsteroidal anti-inflammatory drugs (NSAIDs) .

Study 2: Anticancer Activity

In vitro studies have shown that isoquinoline derivatives exhibit cytotoxicity against several cancer cell lines. The sulfonamide group appears to play a critical role in enhancing the cytotoxic effects by promoting apoptosis in malignant cells.

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